2-Chloro-4-iodo-5-methylphenol
Description
2-Chloro-4-iodo-5-methylphenol is a halogenated phenolic compound characterized by a hydroxyl group (-OH) at the para position, with chloro (Cl), iodo (I), and methyl (CH₃) substituents at the 2-, 4-, and 5-positions of the aromatic ring, respectively. For instance, iodine’s presence likely increases lipophilicity, reducing water solubility compared to non-iodinated phenols . The electron-withdrawing chloro group may enhance acidity, while the methyl group could moderate this effect through electron donation . Applications may include pharmaceutical intermediates or antimicrobial agents, though further research is needed to confirm these uses.
Properties
Molecular Formula |
C7H6ClIO |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
2-chloro-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
LXAJLIUIPFXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-chloro-5-methylphenol. This process typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent . The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of 2-Chloro-4-iodo-5-methylphenol may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles and electron-withdrawing groups on the phenol ring facilitate these reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-4-iodo-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-Chloro-4-iodo-5-methylphenol and analogous compounds:
Structural and Reactivity Comparisons
- Halogen Effects: The iodo group in 2-Chloro-4-iodo-5-methylphenol increases molecular weight and steric bulk compared to fluoro or chloro analogs (e.g., 2-Chloro-4′-fluoro-5-iodobenzophenone in ). This may reduce nucleophilic substitution rates but enhance stability in oxidative environments.
- In contrast, 5-Chloro-2-iodo-4-methylphenol has a less hindered para-OH, which could increase reactivity.
- Functional Group Diversity: Methoxy (in 2-Chloro-5-methoxyphenol ) and amino (in 2-Amino-4-chlorophenol ) groups drastically alter electronic properties. Methoxy decreases acidity, while amino groups enable zwitterionic forms, enhancing solubility in polar solvents.
Physicochemical Properties
- Solubility: Iodine’s hydrophobicity likely makes 2-Chloro-4-iodo-5-methylphenol less water-soluble than 4-Chloro-2-methylphenol , which lacks heavy halogens.
- Acidity: The chloro group’s electron-withdrawing effect increases acidity (pKa ~8–9 estimated), but the methyl group’s electron donation may offset this, resulting in weaker acidity than 2-Amino-4-chlorophenol (pKa ~9.5) .
Analytical Methods
Chloromethylphenols are commonly analyzed via GC/MS-SIM after derivatization . For iodinated analogs like 2-Chloro-4-iodo-5-methylphenol, adjustments may be needed due to iodine’s high atomic mass, such as using ICP-MS for trace detection or HPLC with UV/Vis detection.
Toxicity and Environmental Impact
Environmental persistence is expected to be higher than non-halogenated phenols due to reduced biodegradability.
Biological Activity
2-Chloro-4-iodo-5-methylphenol (C10H8ClI) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
- Molecular Formula : C10H8ClI
- Molecular Weight : 292.53 g/mol
- IUPAC Name : 2-chloro-4-iodo-5-methylphenol
- CAS Number : 1191-50-0
Antimicrobial Properties
Research indicates that 2-chloro-4-iodo-5-methylphenol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, 2-chloro-4-iodo-5-methylphenol has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins.
A notable study reported that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) across several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT29 (Colon) | 12 |
| A549 (Lung) | 18 |
The biological activity of 2-chloro-4-iodo-5-methylphenol is believed to stem from its ability to interact with cellular targets. It may inhibit specific enzymes involved in metabolic pathways or interfere with signaling cascades that regulate cell growth and apoptosis. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various phenolic compounds, including 2-chloro-4-iodo-5-methylphenol. The study concluded that this compound exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating skin infections caused by antibiotic-resistant bacteria.
Case Study 2: Anticancer Properties
A research article in Cancer Letters investigated the effects of 2-chloro-4-iodo-5-methylphenol on human breast cancer cells. The results demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
